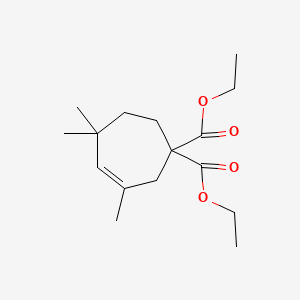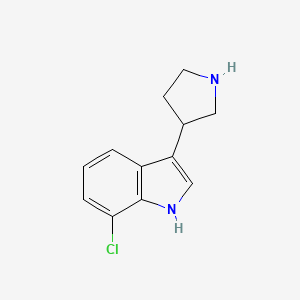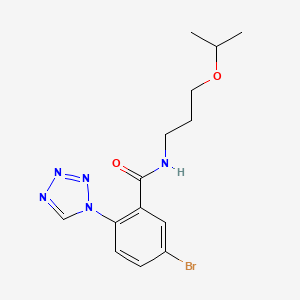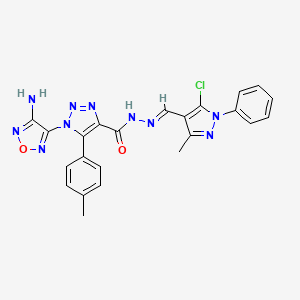![molecular formula C18H18FNO2 B12631942 (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920801-60-1](/img/structure/B12631942.png)
(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-6-(4-Fluorophényl)-4-[(1R)-1-phényléthyl]morpholine-3-one est un composé synthétique caractérisé par sa structure cyclique morpholine unique substituée par un groupe fluorophényle et un groupe phényléthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (6R)-6-(4-Fluorophényl)-4-[(1R)-1-phényléthyl]morpholine-3-one implique généralement les étapes suivantes :
Formation du cycle morpholine : Le cycle morpholine est synthétisé par une réaction de cyclisation impliquant un diol approprié et de l’ammoniac ou une amine.
Réactions de substitution : L’introduction des groupes fluorophényle et phényléthyle est réalisée par des réactions de substitution nucléophile. Ces réactions nécessitent souvent l’utilisation de bases fortes et de solvants aprotiques polaires pour faciliter le processus de substitution.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour garantir une pureté et un rendement élevés.
Méthodes de production industrielle
En milieu industriel, la production de (6R)-6-(4-Fluorophényl)-4-[(1R)-1-phényléthyl]morpholine-3-one peut impliquer des procédés en batch ou en continu à grande échelle. Ces méthodes sont optimisées pour l’efficacité, la rentabilité et l’extensibilité. Les principaux aspects à prendre en compte incluent le choix des catalyseurs, les conditions de réaction et les méthodes de purification pour maximiser le rendement et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
(6R)-6-(4-Fluorophényl)-4-[(1R)-1-phényléthyl]morpholine-3-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent convertir le composé en alcools ou en amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle morpholine ou les cycles aromatiques.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Solvants : Solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO) ou l’acétonitrile.
Catalyseurs : Catalyseurs de métaux de transition tels que le palladium ou le platine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
(6R)-6-(4-Fluorophényl)-4-[(1R)-1-phényléthyl]morpholine-3-one possède plusieurs applications de recherche scientifique :
Chimie : Elle sert de brique élémentaire pour la synthèse de molécules plus complexes et de réactif dans diverses réactions organiques.
Biologie : Le composé est utilisé dans des études impliquant l’inhibition enzymatique et la liaison aux récepteurs en raison de sa similitude structurale avec les molécules biologiquement actives.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des troubles neurologiques et du cancer.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de la (6R)-6-(4-Fluorophényl)-4-[(1R)-1-phényléthyl]morpholine-3-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure unique du composé lui permet de se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Cette interaction peut entraîner divers effets biologiques, notamment l’inhibition de l’activité enzymatique ou la modification de la fonction des récepteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
(6R)-6-(4-Chlorophényl)-4-[(1R)-1-phényléthyl]morpholine-3-one : Structure similaire, mais avec un substituant chlore au lieu de fluor.
(6R)-6-(4-Méthylphényl)-4-[(1R)-1-phényléthyl]morpholine-3-one : Structure similaire, mais avec un substituant méthyle au lieu de fluor.
Unicité
(6R)-6-(4-Fluorophényl)-4-[(1R)-1-phényléthyl]morpholine-3-one est unique en raison de la présence de l’atome de fluor, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Les atomes de fluor peuvent améliorer la stabilité, la lipophilie et la capacité du composé à interagir avec des cibles biologiques, ce qui en fait une molécule précieuse pour la recherche et le développement.
Propriétés
Numéro CAS |
920801-60-1 |
|---|---|
Formule moléculaire |
C18H18FNO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
(6R)-6-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1 |
Clé InChI |
WUNYXWNLBVYWEV-DYVFJYSZSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)

![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)

![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)

